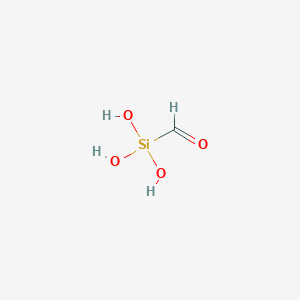

Trihydroxysilanecarbaldehyde

Descripción

Trihydroxysilanecarbaldehyde is an organosilicon compound characterized by a silicon atom bonded to three hydroxyl groups (-OH) and a carbaldehyde (-CHO) moiety. Its molecular formula can be inferred as C₄H₁₀O₄Si, with a silicon-centered structure that combines hydrophilic (hydroxyl) and electrophilic (aldehyde) functional groups. The hydroxyl groups may confer polarity and water solubility, while the aldehyde could enable condensation or crosslinking reactions .

Propiedades

Fórmula molecular |

CH4O4Si |

|---|---|

Peso molecular |

108.13 g/mol |

Nombre IUPAC |

trihydroxysilylformaldehyde |

InChI |

InChI=1S/CH4O4Si/c2-1-6(3,4)5/h1,3-5H |

Clave InChI |

CPYKMADCACQCMY-UHFFFAOYSA-N |

SMILES canónico |

C(=O)[Si](O)(O)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Comparison

Trihydroxysilanecarbaldehyde differs from related organosilicon compounds in its substitution pattern:

Functional Groups and Reactivity

- Trihydroxysilanecarbaldehyde : The -CHO group is prone to nucleophilic addition, while -OH groups can participate in hydrogen bonding or condensation. This dual functionality may enable applications in hybrid material synthesis.

- Trimethylsilyl Chloride: The -Cl group reacts readily with water or alcohols, forming silanols and HCl. Its primary use is in protecting hydroxyl groups during organic synthesis .

- Trisilylamine : The Si-N bonds are sensitive to hydrolysis, releasing NH₃ and forming siloxanes. Its role in catalysis or coordination chemistry is understudied .

Physical and Chemical Properties

Research Findings and Data Gaps

- Synthesis Challenges: No documented synthesis route for Trihydroxysilanecarbaldehyde exists in the provided evidence. However, analogous compounds like Trimethylsilyl Chloride are synthesized via Grignard reactions or direct chlorination .

- Toxicity and Safety : Trisilylamine and Trimethylsilyl Chloride require careful handling due to corrosive byproducts (e.g., HCl) . Trihydroxysilanecarbaldehyde’s toxicity remains unstudied.

- Industrial Relevance : Fluorinated silanes (e.g., ) dominate waterproofing applications, suggesting that Trihydroxysilanecarbaldehyde’s polar groups might limit its utility in hydrophobic coatings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.